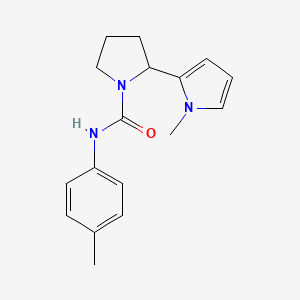
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, commonly known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential application in various fields. MPMP is a pyrrolidine-based compound that has been synthesized using a unique method.
作用機序
The mechanism of action of MPMP is not fully understood. However, it has been suggested that MPMP exerts its biological activity by modulating the activity of various enzymes and receptors in the body. MPMP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. MPMP has also been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in immune system regulation and inflammation.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. MPMP has been shown to have antioxidant activity, which may contribute to its neuroprotective effects. MPMP has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases. Additionally, MPMP has been shown to have antiproliferative activity, which may be useful in the treatment of cancer.
実験室実験の利点と制限
MPMP has several advantages for use in lab experiments. MPMP is a stable compound that can be easily synthesized in high yield and purity. MPMP is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of MPMP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of MPMP. One future direction is to further investigate the mechanism of action of MPMP. Understanding how MPMP exerts its biological activity could lead to the development of more effective drugs based on this compound. Another future direction is to explore the potential use of MPMP as a neuroprotective agent. MPMP has shown promise in protecting neurons from oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the potential use of MPMP in cancer treatment.
合成法
MPMP has been synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 1-methylpyrrole with 4-methylbenzoyl chloride in the presence of a base to form an intermediate product. This intermediate product is then reacted with 1,3-dimethyl-2-imidazolidinone and a reducing agent to obtain MPMP in high yield and purity.
科学的研究の応用
MPMP has been studied extensively for its potential application in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. MPMP has been shown to have significant activity against various cancer cell lines, making it a promising candidate for anticancer drug development. MPMP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, MPMP has been used as a building block for the synthesis of various biologically active compounds.
特性
IUPAC Name |
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-7-9-14(10-8-13)18-17(21)20-12-4-6-16(20)15-5-3-11-19(15)2/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPGGZREUVKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

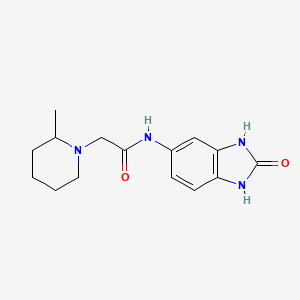
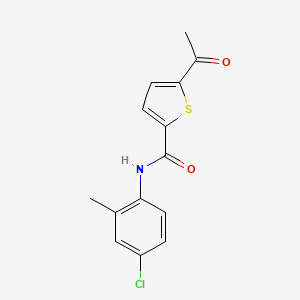
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
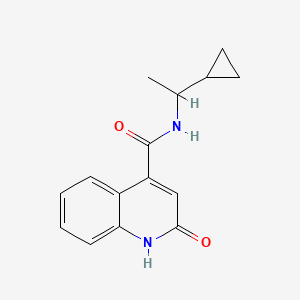

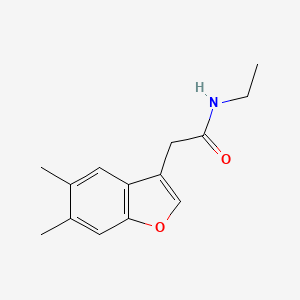
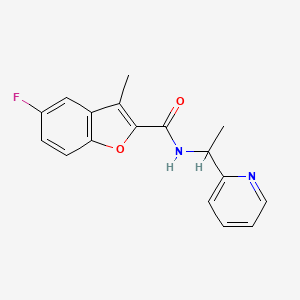
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)